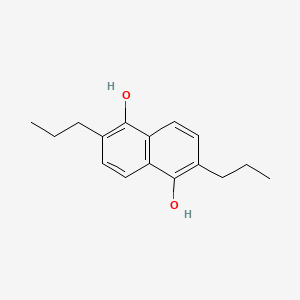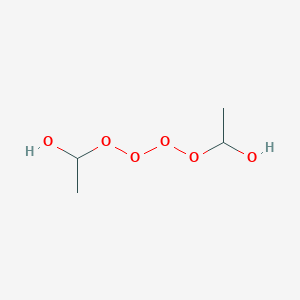
1,1'-(Tetraoxidane-1,4-diyl)di(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) is a chemical compound with a unique structure that includes a tetraoxidane ring and two ethan-1-ol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) typically involves the reaction of ethan-1-ol with a suitable oxidizing agent to form the tetraoxidane ring. The reaction conditions often include controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize the environmental impact.
化学反应分析
Types of Reactions
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to simpler alcohols or other reduced forms.
Substitution: The ethan-1-ol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler alcohols.
科学研究应用
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) involves its interaction with molecular targets and pathways. The tetraoxidane ring can participate in redox reactions, influencing cellular processes and biochemical pathways. The ethan-1-ol groups may also interact with proteins and enzymes, affecting their function and activity.
相似化合物的比较
Similar Compounds
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Similar structure but contains sulfur atoms instead of oxygen.
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)di(ethan-1-one): Contains a quinoxaline ring instead of a tetraoxidane ring.
Uniqueness
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) is unique due to its tetraoxidane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
189065-15-4 |
|---|---|
分子式 |
C4H10O6 |
分子量 |
154.12 g/mol |
IUPAC 名称 |
1-(1-hydroxyethylperoxyperoxy)ethanol |
InChI |
InChI=1S/C4H10O6/c1-3(5)7-9-10-8-4(2)6/h3-6H,1-2H3 |
InChI 键 |
XFLQXXVUMXSKFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(O)OOOOC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


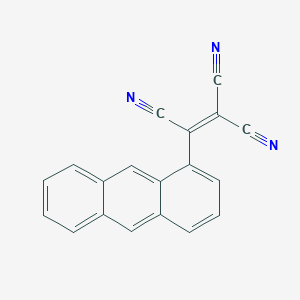
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)


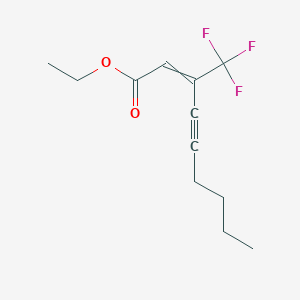
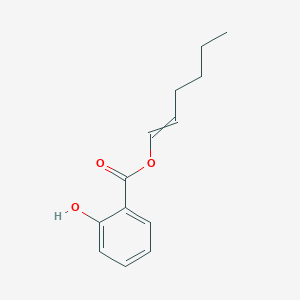
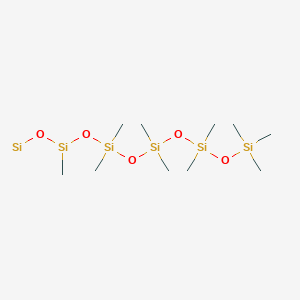
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
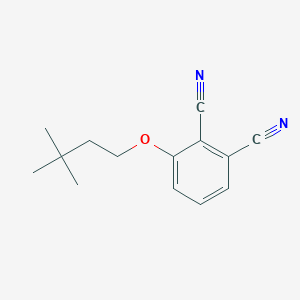
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
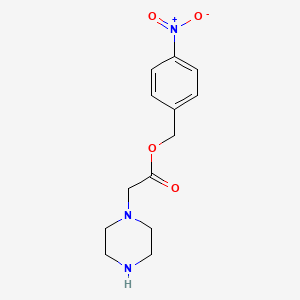
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
